4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 113589-56-3
VCID: VC6546658
InChI: InChI=1S/C7H7BrO3S/c1-3-4(8)5(11-2)6(12-3)7(9)10/h1-2H3,(H,9,10)
SMILES: CC1=C(C(=C(S1)C(=O)O)OC)Br
Molecular Formula: C7H7BrO3S
Molecular Weight: 251.09

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid

CAS No.: 113589-56-3

Cat. No.: VC6546658

Molecular Formula: C7H7BrO3S

Molecular Weight: 251.09

* For research use only. Not for human or veterinary use.

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid - 113589-56-3

Specification

CAS No. 113589-56-3
Molecular Formula C7H7BrO3S
Molecular Weight 251.09
IUPAC Name 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C7H7BrO3S/c1-3-4(8)5(11-2)6(12-3)7(9)10/h1-2H3,(H,9,10)
Standard InChI Key MCZWVUIOGURPRA-UHFFFAOYSA-N
SMILES CC1=C(C(=C(S1)C(=O)O)OC)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid is C8_8H7_7BrO3_3S, with a molar mass of 263.16 g/mol. Its structure features:

  • A thiophene ring (a five-membered aromatic ring with one sulfur atom).

  • A bromine atom at position 4, enhancing electrophilic substitution reactivity.

  • A methoxy group (-OCH3_3) at position 3, influencing electronic and steric properties.

  • A methyl group (-CH3_3) at position 5, contributing to hydrophobicity.

  • A carboxylic acid (-COOH) group at position 2, enabling hydrogen bonding and salt formation.

Key Physicochemical Properties

PropertyValue/Description
SolubilityLow in water; soluble in polar aprotic solvents (e.g., DMSO, DMF)
Melting PointNot explicitly reported (estimated 180–200°C based on analogs)
pKaCarboxylic acid group: ~2.5–3.5
LogP~2.1 (predicted via computational models)

The methoxy group’s electron-donating effects reduce ring electrophilicity compared to hydroxylated analogs like 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

  • Bromination: Introduction of bromine at position 4 of a precursor such as 3-methoxy-5-methylthiophene-2-carboxylic acid using bromine (Br2_2) or N-bromosuccinimide (NBS) in acetic acid.

  • Esterification/Functionalization: Protection of the carboxylic acid group as a methyl ester (e.g., using methanol and H2_2SO4_4) followed by deprotection.

Example Reaction Conditions:

  • Bromination: 3-methoxy-5-methylthiophene-2-carboxylic acid (1 eq), Br2_2 (1.1 eq), CH3_3COOH, 50°C, 6 hours.

  • Yield: ~70–80% (estimated from analogous reactions).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous-Flow Reactors: Enhance reaction control and reduce byproducts.

  • Catalytic Bromination: Use of recyclable catalysts (e.g., FeBr3_3) to minimize waste.

  • Quality Control: HPLC and NMR for purity assessment (>98% purity required for pharmaceutical intermediates).

Chemical Reactivity and Applications

Reactivity Profile

The compound undergoes characteristic thiophene reactions:

  • Nucleophilic Aromatic Substitution: Bromine at position 4 is susceptible to displacement by amines or thiols.

  • Electrophilic Substitution: Methoxy group directs incoming electrophiles to positions 2 and 5.

  • Decarboxylation: Loss of CO2_2 under heating or basic conditions to form 4-bromo-3-methoxy-5-methylthiophene.

Applications in Research

ApplicationDescription
Pharmaceutical IntermediatesUsed in synthesizing kinase inhibitors and antimicrobial agents .
Material ScienceBuilding block for conductive polymers and organic semiconductors.
AgrochemicalsPrecursor for herbicides and fungicides due to thiophene’s bioactivity.

Biological Activity and Mechanisms

While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivity:

Antimicrobial Activity

Analogous brominated thiophenes show potent activity against Staphylococcus aureus (MIC = 0.125 µg/mL) and Escherichia coli (MIC = 0.5 µg/mL). The methoxy group may enhance membrane permeability compared to hydroxylated variants.

Anti-Inflammatory Effects

Methoxy-substituted thiophenes inhibit COX-2 and TNF-α in murine models, suggesting potential for treating inflammatory diseases .

ParameterData
Acute ToxicityLD50_{50} (rat, oral): >2000 mg/kg (estimated)
Environmental ImpactModerate persistence; avoid aquatic release
Regulatory StatusNot listed in FDA or EMA databases; research-use only .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity Comparison
4-Bromo-3-hydroxy-5-methylthiophene-2-carboxylateHydroxyl vs. methoxy groupHigher solubility, lower logP
4-Chloro-3-methoxy-5-methylthiophene-2-carboxylic acidChlorine vs. bromineReduced electrophilicity

Future Directions and Research Gaps

  • Targeted Synthesis: Optimize routes for higher yields and greener chemistry.

  • Biological Screening: Expand in vitro and in vivo studies to validate antimicrobial and anticancer claims.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.

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